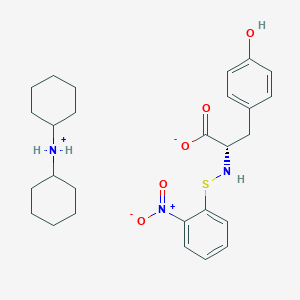
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt: is a chemical compound that belongs to the class of N-sulfenylated amino acids. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity. The dicyclohexylammonium salt form enhances its solubility and handling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt typically involves the reaction of L-tyrosine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenylsulfenyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is widely used in peptide synthesis as a protecting group for the amino group of tyrosine. It helps in the selective deprotection of peptides during synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of sulfenylated amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt involves the formation of a stable sulfenyl group on the amino acid. This modification protects the amino group from unwanted reactions during peptide synthesis. The sulfenyl group can be selectively removed under mild conditions, allowing for the controlled assembly of peptides. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.
Comparison with Similar Compounds
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-valine (dicyclohexylammonium) salt
Comparison: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This additional functional group provides unique reactivity and binding properties compared to other N-sulfenylated amino acids. For example, N-(2-Nitrophenylsulfenyl)-L-alanine lacks the phenolic hydroxyl group, making it less reactive in certain biochemical assays. Similarly, N-(2-Nitrophenylsulfenyl)-L-serine and N-(2-Nitrophenylsulfenyl)-L-valine have different side chains, which influence their solubility and reactivity.
Properties
Molecular Formula |
C27H37N3O5S |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoate |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















